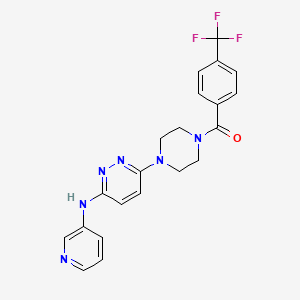
(4-(6-(Pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the starting materials and the specific reactions used. Typically, such syntheses involve reactions like nucleophilic substitution, amide coupling, and aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridazinyl and pyridinyl groups would contribute to the aromaticity of the molecule, while the piperazinyl group would add a degree of flexibility. The trifluoromethyl group would likely add electron-withdrawing character, potentially affecting the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the amide bonds could potentially undergo hydrolysis under acidic or basic conditions. The aromatic rings might also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar or charged groups, and the overall charge distribution would influence properties like solubility, melting point, and stability .Applications De Recherche Scientifique
1. CCR2 Antagonist Development
A study led by Hughes et al. (2011) involved the systematic optimization of a series of CCR2 antagonists. This resulted in the identification of a compound structurally similar to the requested chemical, showing promise as a CCR2 antagonist with potential cardiovascular benefits (Hughes et al., 2011).
2. Antineoplastic Tyrosine Kinase Inhibitor Metabolism
Gong et al. (2010) explored the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor structurally related to the requested compound. The study aimed to understand the main metabolic pathways in humans after oral administration, providing insights into the metabolism of similar compounds (Gong et al., 2010).
3. Androgen Receptor Downregulator Discovery
Bradbury et al. (2013) discovered AZD3514, a clinical candidate for castrate-resistant prostate cancer treatment. The compound, which shares a similar structural core with the requested chemical, serves as an androgen receptor downregulator (Bradbury et al., 2013).
4. Anticonvulsant Drug Properties
Georges et al. (1989) analyzed the crystal structures and electronic properties of anticonvulsant compounds, including those structurally related to the requested chemical. This study provides insights into the potential anticonvulsant applications of such compounds (Georges et al., 1989).
5. Analgesic Effect in TRPV4 Antagonism
Tsuno et al. (2017) identified a series of compounds, including those structurally similar to the requested chemical, as selective TRPV4 channel antagonists. These compounds showed an analgesic effect in models of induced mechanical hyperalgesia, suggesting their potential in pain treatment (Tsuno et al., 2017).
6. Histamine H3 Receptor Antagonism
Swanson et al. (2009) synthesized and screened a series of small molecules for affinity at the human histamine H3 receptor, including compounds structurally akin to the requested chemical. This study suggests potential applications in targeting histamine H3 receptors (Swanson et al., 2009).
Safety and Hazards
Orientations Futures
Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail. Such studies could provide valuable insights into the potential uses of this compound in areas like medicinal chemistry or materials science .
Mécanisme D'action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a major global health concern .
Mode of Action
The compound interacts with the bacterium, leading to significant anti-tubercular activity .
Biochemical Pathways
The compound likely affects multiple biochemical pathways within the bacterium, leading to its anti-tubercular activity . The specifics of these pathways and their downstream effects are currently under investigation .
Pharmacokinetics
The compound has been found to exhibit significant activity against mycobacterium tuberculosis h37ra, suggesting that it has favorable bioavailability .
Result of Action
The compound’s action results in the inhibition of Mycobacterium tuberculosis H37Ra, leading to its anti-tubercular activity . This suggests that the compound could potentially be used in the treatment of tuberculosis .
Propriétés
IUPAC Name |
[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N6O/c22-21(23,24)16-5-3-15(4-6-16)20(31)30-12-10-29(11-13-30)19-8-7-18(27-28-19)26-17-2-1-9-25-14-17/h1-9,14H,10-13H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXSABHHFWOLCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2804232.png)
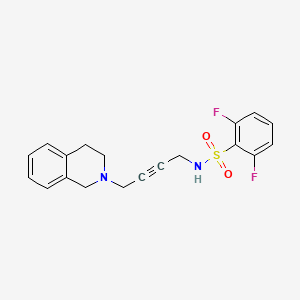
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2804235.png)

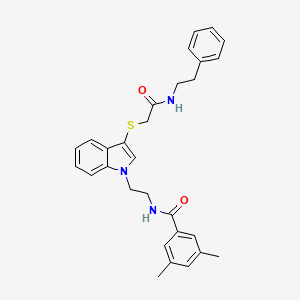
![[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl] methanesulfonate](/img/structure/B2804240.png)

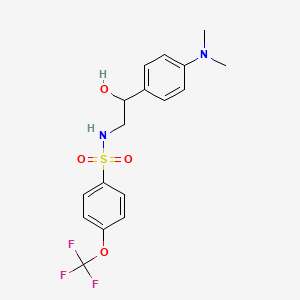
![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2804245.png)
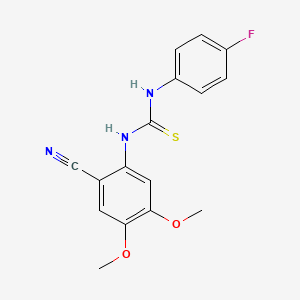
![2-[(9-Methylpurin-6-yl)amino]-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2804248.png)
![4-[3-[(8-Chloro-3,4-dihydro-2H-chromen-4-yl)amino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2804249.png)
![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2804250.png)
![3-chloro-N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2804252.png)